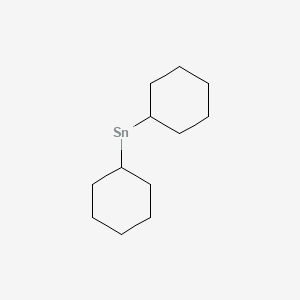

Stannane, dicyclohexyl-

Description

Historical Context of Organotin Chemistry Development

The journey of organotin chemistry began in the mid-19th century with the pioneering work of Edward Frankland, who first synthesized diethyltin (B15495199) diiodide in 1849. gelest.comwikipedia.org This discovery laid the groundwork for a field that would expand significantly in the following century. A major leap forward came with the advent of Grignard reagents, which provided a versatile and efficient method for creating tin-carbon bonds. wikipedia.org

Throughout the 20th century, the field was propelled forward by the discovery of numerous applications for organotin compounds. These compounds found use as stabilizers for polyvinyl chloride (PVC), biocides, and catalysts, leading to a surge in both academic and industrial research. gelest.com The ability of tin to form stable bonds with organic moieties, as well as its capacity for hypercoordination—expanding its coordination number beyond the typical four—has made organotin compounds a rich area for chemical exploration. wikipedia.org

Significance of Organotin Compounds in Contemporary Chemical Research

Organotin compounds continue to be of great interest in modern chemical research due to their multifaceted applications. They are crucial as intermediates in organic synthesis, with organotin hydrides being particularly valuable reagents. gelest.com The Stille reaction, a palladium-catalyzed cross-coupling reaction involving organostannanes, is a cornerstone of modern organic synthesis, allowing for the formation of complex carbon-carbon bonds.

Furthermore, organotin compounds are widely used as catalysts in various industrial processes. wikipedia.orgrsc.orgnih.gov Their Lewis acidity and ability to facilitate reactions such as esterification, transesterification, and polymerization make them indispensable in the production of a wide range of materials. gelest.com The ongoing research into organotin chemistry aims to develop new catalysts with enhanced activity, selectivity, and environmental compatibility.

Academic Research Trajectories for Dicyclohexylstannane

Research specifically focused on dicyclohexylstannane is more niche compared to other organotin compounds like tributyltin or triphenyltin (B1233371) derivatives. However, its study falls within the broader investigation of dialkyltin hydrides and their reactivity. The synthesis of dicyclohexylstannane typically proceeds via the reduction of its corresponding dihalide precursors, such as dicyclohexyltin dichloride or dicyclohexyltin dibromide. This is a common method for preparing organotin hydrides, often employing reducing agents like lithium aluminum hydride. wikipedia.orgucl.ac.uk

Academic interest in dicyclohexylstannane and related compounds lies in understanding the influence of the bulky cyclohexyl groups on the reactivity and stability of the tin-hydride bond. These compounds are explored as reducing agents in organic synthesis and as precursors for other functionalized dicyclohexyltin derivatives. Research has shown that dialkyltin hydrides can undergo various reactions, including hydrostannation of alkenes and alkynes, and reduction of organic halides. ucl.ac.ukucl.ac.uk The study of dicyclohexylstannane contributes to the fundamental understanding of these processes.

While specific, large-scale applications for dicyclohexylstannane are not widely documented, its derivatives have found use in specific catalytic processes. The exploration of cyclohexyltin compounds in catalysis is an ongoing area of research, aiming to leverage the unique steric and electronic properties conferred by the cyclohexyl groups. acs.org

Below are data tables for the common precursors to dicyclohexylstannane:

Table 1: Properties of Dicyclohexyltin Dichloride

| Property | Value |

| CAS Number | 3342-69-6 |

| Molecular Formula | C₁₂H₂₂Cl₂Sn |

| Molecular Weight | 355.92 g/mol |

| Melting Point | 78-80 °C |

| Boiling Point | 346 °C at 760 mmHg |

| Synonyms | Dicyclohexyldichlorostannane, Dichloro(dicyclohexyl)stannane |

Data sourced from echemi.comamericanchemicalsuppliers.com

Table 2: Properties of Dicyclohexyltin Dibromide

| Property | Value |

| CAS Number | 2954-94-1 |

| Molecular Formula | C₁₂H₂₂Br₂Sn |

| Molecular Weight | 444.82 g/mol |

| Melting Point | 58-64 °C |

| Boiling Point | ~150 °C at 0.3 mmHg |

| Synonyms | Dibromo(dicyclohexyl)stannane |

Data sourced from scbt.comfishersci.co.uk

Properties

CAS No. |

7529-52-4 |

|---|---|

Molecular Formula |

C12H22Sn |

Molecular Weight |

285.01 g/mol |

IUPAC Name |

dicyclohexyltin |

InChI |

InChI=1S/2C6H11.Sn/c2*1-2-4-6-5-3-1;/h2*1H,2-6H2; |

InChI Key |

BRCGUTSVMPKEKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[Sn]C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Dicyclohexylstannane and Analogues

Grignard-Mediated Synthesis Routes for Dicyclohexylstannane Precursors

The Grignard reaction is a cornerstone in the formation of carbon-tin bonds and a primary method for synthesizing organotin compounds. wikipedia.org Discovered by Victor Grignard, this reaction involves an organomagnesium halide, which acts as a potent carbon-based nucleophile. masterorganicchemistry.com

A classic and highly effective method for producing precursors to dicyclohexylstannane, such as dicyclohexyldichlorostannane, is the reaction of a cyclohexyl Grignard reagent with a tin(IV) halide. wikipedia.orgthieme-connect.de The Grignard reagent, typically cyclohexylmagnesium bromide or cyclohexylmagnesium chloride, is prepared by reacting magnesium metal with the corresponding cyclohexyl halide in an ether solvent. scribd.com This reagent is then carefully reacted with a tin(IV) halide, most commonly tin(IV) chloride (SnCl₄).

The stoichiometry of the reaction is critical and can be controlled to yield different degrees of alkylation on the tin center. For instance, reacting SnCl₄ with approximately four equivalents of a Grignard reagent typically leads to the tetra-substituted product (R₄Sn). wikipedia.org However, for the synthesis of precursors like dicyclohexyldichlorostannane ((C₆H₁₁)²SnCl₂), the ratio of the Grignard reagent to the tin halide must be carefully managed. wikipedia.orgthieme-connect.de A common strategy involves the controlled addition of the Grignard reagent to the tin(IV) chloride solution to maintain a specific molar ratio, often around 2:1 or 3:1, which favors the formation of the desired di- or tri-substituted product over the fully substituted tetraorganotin compound. thieme-connect.de The resulting mixed organotin halides are crucial intermediates that can be further modified. wikipedia.org

| Reaction Parameters for Grignard Synthesis | |

| Reactants | Chloro(cyclohexyl)magnesium, Tin(IV) chloride (SnCl₄) |

| Solvent | Xylene |

| Molar Ratio | Controlled addition to maintain a Grignard:SnCl₄ ratio of approximately 3:1 |

| Temperature | The temperature can rise to 80°C during the addition phase. |

| Data derived from synthesis descriptions for analogous compounds. thieme-connect.de |

Industrial and Laboratory Scale Synthetic Approaches for Organotin Compounds

On an industrial scale, economic factors and process efficiency heavily influence the choice of synthetic method. lupinepublishers.comlupinepublishers.com While the Grignard route is versatile, it can be expensive due to the cost of magnesium and the large volumes of solvent required. lupinepublishers.comlupinepublishers.com Consequently, industry often utilizes the alkylation of tin(IV) chloride with organoaluminum compounds. lupinepublishers.comlupinepublishers.com This method is more cost-effective and allows for direct partial alkylation to yield alkyltin halides. lupinepublishers.com Another commercially significant process is the "direct reaction" between metallic tin and an organic halide, which is particularly successful for producing dimethyltin (B1205294) dichloride. lupinepublishers.comlupinepublishers.com

In the laboratory, the Grignard reaction remains a widely used and valuable tool for its versatility and effectiveness in creating a vast array of organotin compounds with specific organic groups. wikipedia.org Another important laboratory-scale technique is the redistribution reaction, also known as the Kocheshkov comproportionation. wikipedia.org This reaction involves reacting a tetraorganotin compound (R₄Sn) with a tin(IV) halide (SnX₄) to produce mixed organotin halides (RₙSnX₄₋ₙ). The stoichiometry of the reactants determines the product distribution. wikipedia.org

Equation for Kocheshkov Comproportionation: R₄Sn + SnCl₄ → 2 R₂SnCl₂ wikipedia.org

Novel Synthetic Strategies for Dicyclohexylstannane Derivatives

Research into organotin chemistry continues to yield novel synthetic methods, particularly for creating derivatives with unique properties, such as polymers. sigmaaldrich.commdpi.com

A promising strategy for synthesizing organotin polymers, including those with dicyclohexylstannane moieties, involves exchange reactions. mdpi.com Interfacial polymerization represents an effective technique where an organotin dihalide, such as dicyclohexyldichlorostannane, reacts with a diol (a compound with two hydroxyl groups). mdpi.com This exchange reaction, occurring at the interface between two immiscible solvents, rapidly forms organotin polyethers in good yields. mdpi.com These polymeric materials incorporate the dicyclohexyltin unit into a larger chain, creating materials with novel properties. The synthesis is often rapid and can be performed with readily available reactants. mdpi.com

This approach is part of a broader class of exchange reactions in organotin chemistry, where a halide on the tin atom is exchanged for another functional group, such as an alkoxide, providing a versatile route to a wide range of functionalized dicyclohexylstannane derivatives. mdpi.comdtic.mil

| Properties of Dicyclohexyldichlorostannane | |

| CAS Number | 3342-69-6 |

| Molecular Formula | C₁₂H₂₂Cl₂Sn |

| Molecular Weight | 355.92 g/mol |

| Melting Point | 78-80°C |

| Boiling Point (Predicted) | 346.0 ± 9.0 °C |

| Data sourced from chemical supplier information. chemicalbook.com |

Structural Elucidation and Bonding Characteristics of Dicyclohexylstannane Systems

Coordination Geometry at the Tin Center in Dicyclohexylstannane Compounds

The geometry of the tin center in organotin compounds is a critical determinant of their properties. While tetraorganotins like dicyclohexylstannane generally exhibit a tetrahedral geometry due to sp³ hybridization, the coordination number of tin can expand beyond four. lupinepublishers.comlupinepublishers.com This expansion to five, six, or even seven-coordinate tin atoms is particularly prevalent in organotin compounds containing electronegative groups. lupinepublishers.comrjpbcs.com

In dicyclohexylstannane derivatives, the coordination geometry around the tin atom can vary significantly depending on the nature of the other bonded groups. For example, the reaction of (2-phenyl-2-methylpropyl)dicyclohexyltin chloride with potassium O,O-dialkyldithiophosphoric acids yields compounds where the tin atom is four-coordinate with a slightly distorted tetrahedral geometry. researchgate.net In contrast, diorganotin(IV) N-arylidene-α-amino acid complexes, such as those involving dibutyltin (B87310), exhibit a distorted trigonal bipyramidal coordination. cdnsciencepub.com In these pentacoordinate structures, the more electronegative atoms typically occupy the axial positions, while the organic groups reside in the equatorial plane. scispace.comresearchgate.net

The coordination number and geometry are influenced by factors such as the steric bulk of the organic groups and the electronic properties of the ligands. rsc.org For instance, in pentacoordinated diorganotin(IV) complexes with Schiff base ligands, the geometry is often described as intermediate between trigonal bipyramidal and square pyramidal. nih.gov The presence of intramolecular coordination can also significantly influence the geometry and stability of these compounds. scispace.com

Table 1: Coordination Geometries in Selected Organotin Compounds

| Compound Type | Coordination Number | Geometry | Reference |

|---|---|---|---|

| Tetraorganotins (e.g., Dicyclohexylstannane) | 4 | Tetrahedral | lupinepublishers.comlupinepublishers.com |

| (2-phenyl-2-methylpropyl)dicyclohexyltin O,O-dialkyldithiophosphates | 4 | Distorted Tetrahedral | researchgate.net |

| Diorganotin(IV) N-arylidene-α-amino acid complexes | 5 | Distorted Trigonal Bipyramidal | cdnsciencepub.com |

| Pentacoordinated diorganotin(IV) Schiff base complexes | 5 | Intermediate between Trigonal Bipyramidal and Square Pyramidal | nih.gov |

| Diorganotin(IV) complexes with bidentate carboxylate ligands | 6 | Skewed Trapezoidal Bipyramidal | rsc.org |

| Monoorganotin compounds | 5 to 8 | Varies (e.g., Trigonal Bipyramidal, Octahedral) | scispace.com |

Valency and Hybridization States of Tin in Organostannanes

Tin, a member of Group 14 of the periodic table, possesses two stable oxidation states: +2 (stannous) and +4 (stannic). lupinepublishers.comlupinepublishers.com In organotin chemistry, the vast majority of compounds feature tin in the +4 oxidation state, which is generally more stable than the +2 state. rjpbcs.com Organotin(II) compounds are prone to rapid polymerization and oxidation to the more stable organotin(IV) state. lupinepublishers.comrjpbcs.com

The electronic configuration of tin's valence shell is 5s²5p². lupinepublishers.com In tetravalent organotin compounds like dicyclohexylstannane, the tin atom undergoes sp³ hybridization, resulting in four tetrahedrally oriented covalent bonds. lupinepublishers.comlupinepublishers.comrjpbcs.com This hybridization allows for the formation of stable bonds with four organic substituents.

While the sp³ hybridization and tetrahedral geometry are common for four-coordinate organotin(IV) compounds, the ability of tin to expand its coordination sphere means that other hybridization schemes are also possible. rjpbcs.com For instance, in five-coordinate complexes with a trigonal bipyramidal geometry, an sp³d hybridization model is often invoked. rjpbcs.com Six-coordinate complexes with octahedral geometry would correspondingly involve sp³d² hybridization. rjpbcs.com The involvement of tin's vacant 5d orbitals is crucial for this expansion of the coordination number. rjpbcs.com

Covalent Bonding Nature in Dicyclohexylstannane and Related Organotin Species

The bonds in organotin compounds, including the tin-carbon and tin-heteroatom bonds in dicyclohexylstannane derivatives, are predominantly covalent in nature. scispace.comresearchgate.net This covalent character arises from the sharing of electrons between the tin atom and the atoms of the organic ligands. csus.edulibretexts.org The formation of these covalent bonds allows each atom to achieve a more stable electron configuration, often fulfilling the octet rule for the atoms involved. libretexts.orgwou.edu

The strength and polarity of these covalent bonds are influenced by the electronegativity difference between the bonded atoms. libretexts.org While tin-carbon bonds are generally considered covalent, tin-halogen bonds, for example, possess a higher degree of polarity due to the greater electronegativity of the halogen atoms. scispace.com Despite this, the bonding is still largely described as covalent, even in the solid state. scispace.com

The covalent bonds in organotin compounds can be single, double, or even triple bonds, though single bonds are the most common for tin. libretexts.org The sharing of one pair of electrons results in a single bond, represented by a dash in structural formulas. libretexts.org The length of these covalent bonds increases with the size of the atoms involved; for instance, within Group 14, the bond length to carbon increases down the group. scispace.com

Supramolecular Architectures and Weak Interactions in Organotin Complexes

Common weak interactions observed in organotin complexes include hydrogen bonds (e.g., O-H···O, C-H···S), π-π stacking interactions, and other van der Waals forces. bath.ac.ukacs.org For example, in certain organotin(IV) 4-hydroxypiperidine (B117109) dithiocarbamate (B8719985) complexes, intermolecular O-H···O and C-H···S interactions lead to the formation of a supramolecular framework. bath.ac.uk In some cases, intermolecular S···S interactions can also contribute to a one-dimensional supramolecular architecture. bath.ac.uk

The nature of the organic groups attached to the tin atom can significantly influence the resulting supramolecular arrangement. rsc.org For instance, the crystal structures of phenylene-bridged bis(organotin tetrazoles) reveal either two- or three-dimensional supramolecular arrays, with the specific arrangement being dictated by the organic groups on the tin. rsc.org Similarly, in some dimeric and supramolecular organotin(IV) complexes, C-H···π and C-H···O interactions can link dinuclear tin monomer units into one-dimensional infinite chains, which can then further assemble into two-dimensional structures. bsmiab.org The study of these weak interactions is often aided by techniques such as Hirshfeld surface analysis. bath.ac.ukacs.org

Spectroscopic Characterization Techniques for Dicyclohexylstannane

Vibrational Spectroscopy Applications (Infrared, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of a compound. Analysis of these spectra provides a molecular "fingerprint," allowing for structural confirmation and identification of functional groups.

Analysis of Molecular Structure and Functional Groups

For dicyclohexylstannane, IR and Raman spectroscopy would be used to identify characteristic vibrational modes. Key expected frequencies would include those for the tin-hydrogen (Sn-H) and tin-carbon (Sn-C) bonds, as well as the various vibrations of the cyclohexyl rings (C-H and C-C stretching and bending modes). The Sn-H stretching vibration is particularly characteristic of organotin hydrides and typically appears as a strong, sharp band in the infrared spectrum. However, specific, experimentally determined vibrational frequencies for dicyclohexylstannane have not been reported in the reviewed literature.

Typical Vibrational Modes for Dialkylstannanes

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Sn-H Stretch | 1800 - 1900 | IR, Raman |

| C-H Stretch (Cyclohexyl) | 2850 - 3000 | IR, Raman |

| Sn-C Stretch | 500 - 600 | IR, Raman |

This table is illustrative and based on general frequencies for related compounds; specific data for dicyclohexylstannane is unavailable.

Polymorph Identification in Solid-State Dicyclohexylstannane Systems

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Vibrational spectroscopy is highly sensitive to the local environment of molecules within a crystal lattice. Different polymorphs of dicyclohexylstannane would exhibit distinct IR and Raman spectra due to variations in intermolecular interactions and crystal packing, leading to shifts in peak positions, splitting of bands, or the appearance of new peaks. There is currently no published research indicating that dicyclohexylstannane exhibits polymorphism or any spectroscopic data to characterize different solid-state forms.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of molecules in solution. For organotin compounds, ¹H and ¹¹⁹Sn NMR are particularly informative.

Elucidation of Molecular Connectivity and Dynamics

A ¹H NMR spectrum of dicyclohexylstannane would reveal signals corresponding to the protons on the cyclohexyl rings and the hydride proton directly attached to the tin atom. The chemical shift of the Sn-H proton is highly characteristic. Furthermore, coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the protons results in satellite peaks, the magnitude of which (J-coupling constant) provides valuable information about the s-character of the Sn-H bond.

¹¹⁹Sn NMR provides direct insight into the electronic environment of the tin nucleus. The chemical shift is sensitive to the coordination number of the tin atom and the nature of the substituents. For a tetracoordinate tin atom in dicyclohexylstannane, a specific chemical shift would be expected. While extensive ¹¹⁹Sn NMR data exists for many organotin compounds, specific chemical shifts for dicyclohexylstannane are not documented in the available literature. rsc.orgnih.gov

Expected NMR Data for Dicyclohexylstannane

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H (Sn-H ) | 4.0 - 5.5 | Signal would show satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. |

| ¹H (C₆H₁₁ ) | 1.0 - 2.0 | Complex multiplet pattern corresponding to the axial and equatorial protons of the cyclohexyl rings. |

This table represents expected ranges based on analogous organotin hydrides. ucl.ac.uk Precise experimental values for dicyclohexylstannane are not available.

Ultraviolet-Visible Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org For saturated compounds like dicyclohexylstannane, which lack π-systems or lone pairs on atoms other than the central metal, the only expected electronic transitions are high-energy sigma-to-sigma-star (σ→σ*) transitions associated with the Sn-H and Sn-C bonds. shu.ac.uk These transitions typically occur in the far-UV region (<200 nm), which is outside the range of standard UV-Vis spectrophotometers. Therefore, dicyclohexylstannane is expected to be transparent in the conventional UV-Vis range (200-800 nm), and this technique would provide limited information on its electronic structure. No experimental UV-Vis absorption spectra for dicyclohexylstannane have been published.

X-ray and Ultraviolet Photoelectron Spectroscopy (XPS, UPS) for Elemental and Chemical State Analysis

XPS and UPS are powerful surface-sensitive techniques that provide information about elemental composition, chemical states, and valence band electronic structure.

In XPS analysis of dicyclohexylstannane, core-level spectra for Tin (Sn 3d) and Carbon (C 1s) would be acquired. The binding energy of the Sn 3d electrons would confirm the +4 oxidation state of the tin atom. nih.govthermofisher.com High-resolution scans could potentially resolve subtle differences in the chemical environments of the carbon atoms within the cyclohexyl rings.

UPS probes the lower-energy valence molecular orbitals. warwick.ac.uk The UPS spectrum of dicyclohexylstannane would show features corresponding to the molecular orbitals formed from the Sn-H, Sn-C, and C-H bonds. This provides direct insight into the electronic band structure of the molecule. youtube.com However, no specific XPS or UPS studies have been performed on dicyclohexylstannane, and thus no binding energy or valence band spectra are available.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing its fragmentation pattern. In the mass spectrometer, a molecule is ionized, typically by electron impact (EI), which results in the formation of a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

For dicyclohexylstannane, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula (C₁₂H₂₄Sn). The presence of tin, with its multiple isotopes, would result in a characteristic isotopic pattern for the molecular ion and its fragments, which is a key signature for tin-containing compounds.

The molecular ion, being a radical cation, is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For dicyclohexylstannane, fragmentation would likely involve the cleavage of the tin-carbon and carbon-carbon bonds. Common fragmentation pathways for organotin compounds include the loss of alkyl radicals.

A hypothetical fragmentation pattern for dicyclohexylstannane could include the following key fragments:

Loss of a cyclohexyl radical ([M - C₆H₁₁]⁺): This would result in a prominent peak corresponding to the dicyclohexyltin hydride cation.

Loss of both cyclohexyl groups ([M - 2C₆H₁₁]⁺): This would lead to a fragment corresponding to the tin dihydride cation.

Fragmentation of the cyclohexyl ring: Cleavage of the cyclohexyl rings themselves would produce a series of smaller hydrocarbon fragments.

A detailed analysis of the relative abundances of these fragment ions would provide further insight into the stability of the different bonds within the molecule.

| Hypothetical Fragment Ion | Structure | Description |

| [C₁₂H₂₄Sn]⁺˙ | (C₆H₁₁)₂SnH₂ | Molecular Ion |

| [C₆H₁₃Sn]⁺ | (C₆H₁₁)SnH₂ | Loss of one cyclohexyl radical |

| [SnH₂]⁺˙ | SnH₂ | Loss of both cyclohexyl radicals |

| [C₆H₁₁]⁺ | C₆H₁₁ | Cyclohexyl cation |

This table is based on general principles of mass spectrometry and expected fragmentation of similar organometallic compounds. Actual experimental data is required for confirmation.

Integration of Spectroscopic Data for Comprehensive Structural Characterization

While each spectroscopic technique provides valuable pieces of information, a comprehensive and unambiguous structural characterization of a molecule like dicyclohexylstannane requires the integration of data from multiple analytical methods. The combination of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy is a powerful approach for elucidating the complete structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and proton framework of the molecule.

¹H NMR would show signals corresponding to the different types of protons in the cyclohexyl rings and the protons directly attached to the tin atom (the hydride protons). The chemical shifts, splitting patterns (multiplicity), and integration of these signals would reveal the connectivity of the protons.

¹³C NMR would provide information about the carbon atoms in the cyclohexyl rings.

¹¹⁹Sn NMR (if performed) would give a direct signal for the tin nucleus, providing information about its chemical environment.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the case of dicyclohexylstannane, the key vibrational mode to observe would be the Sn-H (tin-hydride) stretching frequency, which typically appears in a specific region of the IR spectrum. The presence of C-H stretching and bending vibrations from the cyclohexyl groups would also be expected.

By combining the information from these techniques, a complete picture of the dicyclohexylstannane molecule can be constructed. For instance, MS would confirm the molecular weight, ¹H and ¹³C NMR would elucidate the structure of the cyclohexyl groups and their attachment to the tin atom, and IR spectroscopy would confirm the presence of the tin-hydride bond. This integrated approach minimizes ambiguity and provides a high degree of confidence in the final structural assignment.

| Spectroscopic Technique | Information Provided for Dicyclohexylstannane |

| Mass Spectrometry (MS) | Molecular weight, isotopic pattern of tin, fragmentation pattern. |

| ¹H NMR Spectroscopy | Chemical environment and connectivity of protons on the cyclohexyl rings and the Sn-H protons. |

| ¹³C NMR Spectroscopy | Chemical environment of carbon atoms in the cyclohexyl rings. |

| Infrared (IR) Spectroscopy | Presence of functional groups, notably the Sn-H bond. |

Computational Chemistry and Theoretical Modeling of Dicyclohexylstannane

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. stackexchange.comnih.gov This method calculates the molecule's electronic energy based on its electron density, iteratively adjusting atomic positions to find the lowest energy state. stackexchange.com For dicyclohexylstannane, geometry optimization is crucial for understanding the spatial relationship between the central tin atom, the two hydrogen atoms, and the two bulky cyclohexyl groups.

The process involves selecting an appropriate functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. youtube.com Commonly used functionals like B3LYP or PBE0, paired with basis sets such as 6-31G(d,p) or the def2-TZVP series, have shown success in predicting the structures of organometallic compounds, including those containing tin. researchgate.netrsc.org For heavy elements like tin, effective core potentials (ECPs) are often employed to replace the core electrons, reducing computational cost while maintaining accuracy for the valence electrons that dictate chemical bonding. youtube.com

DFT calculations predict that the tin atom in dicyclohexylstannane adopts a distorted tetrahedral geometry. The cyclohexyl rings are typically found in the stable chair conformation. The calculated bond lengths and angles are in good agreement with experimental data for related organotin hydrides. researchgate.netdokumen.pub

Table 1: Predicted Geometrical Parameters for Dicyclohexylstannane from DFT Calculations Note: This table presents typical, representative data derived from DFT calculations on analogous dialkylstannane compounds, as specific published values for dicyclohexylstannane are not available. The exact values can vary based on the level of theory (functional/basis set) used.

| Parameter | Predicted Value |

| Sn-H Bond Length | ~1.70 Å |

| Sn-C Bond Length | ~2.17 Å |

| H-Sn-H Bond Angle | ~95° |

| C-Sn-C Bond Angle | ~115° |

| H-Sn-C Bond Angle | ~108° |

Prediction of Spectroscopic Parameters (Infrared, NMR, UV-Vis)

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules like dicyclohexylstannane. These predictions can aid in compound identification and structural elucidation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. researchgate.netnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The most significant predicted absorption for dicyclohexylstannane is the Sn-H stretching frequency, which is a characteristic feature of organotin hydrides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can accurately predict NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. nih.gov For dicyclohexylstannane, the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are of particular interest. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination environment of the tin atom and is a key parameter derived from these calculations.

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. arxiv.org For saturated compounds like dicyclohexylstannane, these transitions, such as the σ-σ* transition associated with the Sn-Sn bonds in related polystannanes, typically occur at high energies, corresponding to short wavelengths in the UV region. torontomu.ca

Table 2: Predicted Spectroscopic Data for Dicyclohexylstannane Note: The data in this table are illustrative and based on general knowledge and computational studies of similar organotin hydrides. researchgate.nettorontomu.ca

| Spectroscopy | Parameter | Predicted Value / Range |

| Infrared (IR) | ν(Sn-H) stretch | ~1800-1850 cm⁻¹ |

| ν(C-H) stretch | ~2850-2950 cm⁻¹ | |

| NMR | δ(¹¹⁹Sn) | -80 to -120 ppm (relative to (CH₃)₄Sn) |

| δ(¹H, Sn-H) | ~4.5-5.5 ppm | |

| UV-Vis | λ_max (σ → σ*) | < 250 nm |

Conformational Analysis and Energetic Profiles of Dicyclohexylstannane Systems

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and the energy associated with each. lumenlearning.compressbooks.pub For dicyclohexylstannane, the conformational landscape is complex due to the flexibility of the two cyclohexyl rings and rotations around the two Sn-C bonds.

Each cyclohexane (B81311) ring can exist in several conformations, primarily the stable, low-energy chair form and the less stable boat and twist-boat forms. youtube.com The chair conformation is favored as it minimizes both angle strain and torsional strain by keeping adjacent C-H bonds in a staggered arrangement. pressbooks.pubyoutube.com

Computational methods can map the potential energy surface as a function of bond rotation (dihedral angles). This allows for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers). lumenlearning.com For dicyclohexylstannane, the most stable conformer would feature both cyclohexyl rings in the chair conformation, with the bulky stannyl (B1234572) group attached in an equatorial position to minimize steric hindrance, a principle quantified by "A-values". lumenlearning.com

Table 3: Relative Energies of Hypothetical Cyclohexane Ring Conformations in Dicyclohexylstannane Note: This table provides generalized relative energy values for cyclohexane conformations. The presence of the large dicyclohexylstannyl substituent would further influence these differences.

| Conformation | Relative Energy (kcal/mol) | Stability |

| Chair | 0 | Most Stable |

| Twist-Boat | ~5.5 | Intermediate |

| Boat | ~6.9 | Less Stable |

| Half-Chair | ~10.8 | Least Stable (Transition State) |

Molecular Dynamics Simulations of Dicyclohexylstannane Interactions

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system, MD can reveal dynamic processes and thermodynamic properties that are not accessible from static calculations. mdpi.com

For dicyclohexylstannane, MD simulations can be used to study its behavior in different environments, such as in a solution or as part of a larger molecular assembly. The simulation begins by placing the molecule(s) in a virtual box, often filled with solvent molecules, and assigning initial velocities to the atoms. nih.gov The system's energy is first minimized to find a reasonable starting configuration before the dynamic simulation begins. youtube.com

Potential applications of MD simulations for dicyclohexylstannane include:

Solvation Studies: Analyzing the structure and dynamics of solvent molecules around the stannane (B1208499) to understand solubility and interaction patterns.

Interaction with Reactants: Simulating the approach of a reactant, for example, an alkene, to the dicyclohexylstannane molecule to observe the initial non-covalent interactions that precede a chemical reaction.

Condensed-Phase Properties: Modeling the bulk liquid state to predict properties like density and diffusion coefficients.

MD simulations offer a dynamic picture that complements the static view from quantum mechanics, providing insights into how dicyclohexylstannane moves, flexes, and interacts with its surroundings on a femtosecond to nanosecond timescale.

Quantum Chemical Insights into Reaction Mechanisms Involving Dicyclohexylstannane

Quantum chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. sumitomo-chem.co.jprsc.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a reaction. nih.govsmu.edu

A primary reaction of dicyclohexylstannane is hydrostannylation , the addition of the Sn-H bond across an unsaturated C-C bond (alkene or alkyne). dokumen.pub Computational studies can provide deep insights into this process:

Transition State Searching: Algorithms are used to locate the high-energy transition state structure that connects reactants and products. For hydrostannylation, this would involve the simultaneous breaking of the Sn-H bond and the formation of new C-H and C-Sn bonds.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation barrier, a key factor determining the reaction rate. nih.gov

These calculations can also explain the regioselectivity (which carbon atom the tin and hydrogen add to) and stereoselectivity of reactions by comparing the activation energies of different possible pathways. thieme-connect.de Such quantum chemical investigations are crucial for understanding and predicting the reactivity of dicyclohexylstannane, guiding the design of new synthetic methods. rsc.org

Applications of Dicyclohexylstannane in Advanced Chemical Synthesis and Materials Science

Catalytic Roles of Dicyclohexylstannane in Organic Transformations

Dicyclohexylstannane derivatives, particularly dicyclohexyltin oxide, function as effective catalysts in several important organic reactions. These dialkyltin compounds typically act as Lewis acids, where the electron-deficient tin center coordinates to oxygen-containing functional groups, thereby activating them for subsequent reactions.

Polymerization Reactions Mediated by Dicyclohexylstannane Catalysts

Dicyclohexyltin compounds are utilized as catalysts in polymerization, specifically in the synthesis of polyesters. google.comgoogle.com For instance, dicyclohexyltin oxide is listed among a series of organotin oxides effective for polyesterification reactions. google.comgoogle.comgoogle.com These catalysts are crucial in the process of reacting dihydroxyl-containing compounds with dicarboxylic acids or their anhydrides. google.com The organotin catalyst facilitates the esterification process, which is a type of condensation polymerization, leading to the formation of the polyester (B1180765) backbone. google.com The selection of a specific catalyst, such as a dicyclohexyltin derivative, can influence reaction times and the final properties of the polymer. google.com

Transesterification Processes Facilitated by Stannane (B1208499) Catalysis

In the field of transesterification, dicyclohexyltin oxide, with the chemical formula (C₆H₁₁)₂SnO, has demonstrated catalytic activity. researchgate.net Transesterification is a crucial process for producing various esters, including biofuels. Research comparing different organotin catalysts found that while dicyclohexyltin oxide was less catalytically active than diphenyltin (B89523) oxide, it showed higher selectivity for certain products. researchgate.net The mechanism involves the Lewis acidic tin center activating the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol.

Mechanism of Catalysis in Polyurethane Foam Synthesis

Dialkyltin compounds, such as dicyclohexyltin derivatives, are employed as catalysts in the manufacturing of polyurethane foams. inchem.orgwho.int The formation of polyurethane involves two primary reactions: the gelling reaction (polymerization) between a polyol and an isocyanate, and the blowing reaction between water and an isocyanate which generates carbon dioxide gas to form the foam structure.

Organotin catalysts like dicyclohexyltin diacetate or dilaurate primarily accelerate the gelling reaction. inchem.org The catalytic mechanism is generally accepted to proceed through a Lewis acid pathway:

Activation of the Polyol: The electron-deficient tin atom in the dicyclohexyltin compound coordinates with an oxygen atom of a hydroxyl group on the polyol.

Increased Nucleophilicity: This coordination polarizes the O-H bond of the alcohol, increasing its nucleophilicity.

Nucleophilic Attack: The activated polyol then attacks the electrophilic carbon of the isocyanate group (-N=C=O).

Urethane Formation: This attack leads to the formation of a carbamate (B1207046) (urethane) linkage, which constitutes the repeating unit of the polyurethane polymer.

Catalyst Regeneration: The catalyst is released and can then participate in another catalytic cycle.

By selectively enhancing the polymerization rate, these catalysts allow for precise control over the foam's properties, such as its density, rigidity, and cure time.

Precursor for the Synthesis of Diverse Organotin Compounds

Dicyclohexyltin compounds serve as valuable starting materials for creating a wide array of other organotin species through various derivatization techniques. sioc-journal.cnresearchgate.netsioc-journal.cn Compounds like dicyclohexyltin dichloride and dicyclohexyltin oxide are common precursors. researchgate.net

Derivatization Strategies for Novel Organotin Species

The synthesis of new organotin molecules from dicyclohexyltin precursors involves targeted reactions that modify the groups attached to the tin atom. These strategies allow chemists to fine-tune the properties of the final compound for specific applications.

Key derivatization strategies include:

Substitution Reactions: Halogens in precursors like dicyclohexyltin dichloride can be readily substituted by other functional groups. For example, dicyclohexyltin derivatives of dipeptides have been synthesized by reacting dicyclohexyltin dichloride with glycylglycine (B550881) and glycylalanine. researchgate.net

Reaction with Carboxylic Acids: Dicyclohexyltin oxide or related compounds can react with acids to form carboxylates. This method has been used to prepare butyldicyclohexyltin carboxylates and methyldicyclohexyltin aromatoxyacetates. sioc-journal.cn

Redistribution Reactions: A process known as comproportionation can be used to create mixed alkyltin halides. For example, tricyclohexyltin chloride can be prepared from dicyclohexyltin dichloride, demonstrating a change in the number of organic groups on the tin center. justia.com

Synthesis of Dithiophosphates: Complex derivatives such as [(phenyldimethylsilyl)methyl]dicyclohexyltin dithiophosphates have been synthesized, showcasing the versatility of dicyclohexyltin precursors in creating molecules with specialized functionalities. sioc-journal.cn

The table below summarizes various dicyclohexyltin derivatives synthesized from common precursors.

| Precursor | Reagent(s) | Resulting Derivative | Reference |

| Dicyclohexyltin Dichloride | Dipeptides (e.g., Glycylglycine) | Dicyclohexyltin Glycylglycinate | researchgate.net |

| Dicyclohexyltin Dichloride | Metallic Tin/Other Reagents | Tricyclohexyltin Chloride | justia.com |

| Bis(methyldicyclohexyltin) Oxide | Aromatoxyacetic Acids | Methyldicyclohexyltin Aromatoxyacetates | sioc-journal.cn |

| Dicyclohexyltin Precursor | Dialkyldithiophosphoric Acids | Dicyclohexyltin O,O-dialkyldithiophosphates | researchgate.net |

Role in Polymer Stabilization Technologies

Dicyclohexyltin compounds are integral to the stabilization of polymers, particularly polyvinyl chloride (PVC). google.comgoogle.com.najustia.com PVC is susceptible to degradation when exposed to heat during processing, which can cause dehydrochlorination, leading to discoloration, embrittlement, and loss of mechanical properties. Diorganotin compounds act as effective heat stabilizers. inchem.org

The stabilization mechanism involves several functions:

HCl Scavenging: The primary role is to neutralize the hydrochloric acid (HCl) that is released as the polymer degrades. Dicyclohexyltin compounds react with HCl, preventing it from catalyzing further degradation.

Displacement of Unstable Chlorine Atoms: These stabilizers can replace labile allylic chlorine atoms in the PVC chain with more stable groups (e.g., mercaptide or maleate (B1232345) groups), thus inhibiting the initiation of "zipper-like" dehydrochlorination.

Reaction with Free Radicals: They can also play a role in terminating radical chain reactions that contribute to degradation.

Specific examples of dicyclohexyltin derivatives used as PVC stabilizers include dicyclohexyltin bis(lauryl maleate) and dicyclohexyltin bis(lauryl mercaptide). google.comgoogle.com.na These compounds provide excellent clarity and good weatherability to the final PVC product. google.com.na

The table below lists examples of dicyclohexyltin-based polymer stabilizers.

| Stabilizer Compound | Polymer | Function | Reference |

| Dicyclohexyltin bis(lauryl maleate) | Polyvinyl Chloride (PVC) | Heat Stabilizer | google.com |

| Dicyclohexyltin bis(lauryl mercaptide) | Polyvinyl Chloride (PVC) | Heat and Light Stabilizer | google.com.na |

| Dicyclohexyltin dichloride (as precursor) | Polyvinyl Chloride (PVC) | Used to form sulfide-containing stabilizers | justia.com |

Mechanistic Understanding of Polyvinyl Chloride (PVC) Stabilization by Organotin Compounds

The thermal degradation of polyvinyl chloride (PVC) is a significant challenge during its processing at high temperatures. This degradation process, known as dehydrochlorination, involves the elimination of hydrogen chloride (HCl) from the polymer chain. lupinepublishers.com This process is autocatalytic, meaning the released HCl further accelerates the degradation, leading to the formation of conjugated polyene sequences. These polyenes are responsible for the undesirable discoloration (yellowing, browning, and eventually blackening) and the deterioration of the polymer's mechanical properties. researchgate.net

Organotin compounds are highly effective heat stabilizers for PVC, and their primary stabilization mechanism is twofold. researchgate.net Firstly, they act as HCl scavengers, neutralizing the acidic byproduct of degradation. pvcchemical.com Secondly, and more critically, they perform a "true stabilization" function by replacing the labile chlorine atoms on the PVC backbone with more stable ligands. uq.edu.au These labile chlorines, typically at allylic sites, are the initiation points for dehydrochlorination. lupinepublishers.com By substituting these weak points, the organotin stabilizer inhibits the unzipping reaction that leads to the formation of long polyene chains. uq.edu.au

The general structure of an organotin stabilizer is R₂SnX₂, where 'R' is an alkyl group (like butyl or octyl) and 'X' is an anionic ligand, commonly a carboxylate or a mercaptide. researchgate.net The effectiveness of the stabilizer is influenced by both the alkyl group and the nature of the 'X' ligand. While the manuscript's focus, dicyclohexylstannane, implies the presence of cyclohexyl groups as the 'R' substituents, detailed mechanistic studies specifically elucidating the role of the dicyclohexyltin moiety in PVC stabilization are not extensively available in the reviewed literature. However, the fundamental principles of organotin stabilization would still apply. The dicyclohexyltin species would be expected to react with labile chlorine atoms on the PVC chain, with the cyclohexyl groups influencing the compound's solubility and compatibility within the PVC matrix.

The stabilization process can be summarized in the following key reactions:

HCl Scavenging: (C₆H₁₁)₂SnX₂ + 2HCl → (C₆H₁₁)₂SnCl₂ + 2HX

Substitution of Labile Chlorine: PVC-Cl + (C₆H₁₁)₂SnX₂ → PVC-X + (C₆H₁₁)₂SnClX

Development of Organotin-Based Polymeric Stabilizers

To enhance the permanence of stabilizers within the polymer matrix and reduce migration, research has explored the development of polymeric organotin stabilizers. This involves chemically incorporating the organotin moiety into a polymer backbone. One approach involves the synthesis of organotin polyethers. For example, studies have investigated the reaction of various organotin dichlorides, including dicyclohexyltin dichloride, with diols like diethylstilbestrol (B1670540) to form organotin-containing polyethers. mdpi.com While this particular study focused on the antiviral properties of the resulting polymers, the synthetic methodology demonstrates a viable route to incorporating the dicyclohexyltin unit into a polymeric structure. mdpi.com

The general principle for creating such polymeric stabilizers involves condensation polymerization reactions. For instance, a diorganotin dihalide, such as dicyclohexyltin dichloride, can be reacted with a difunctional monomer (e.g., a diol, dicarboxylic acid, or dithiol) to yield a polymer with repeating organotin units.

A hypothetical reaction for the formation of an organotin polyester is shown below:

n (C₆H₁₁)₂SnCl₂ + n HOOC-R-COOH → [-(C₆H₁₁)₂Sn-OOC-R-COO-]n + 2n HCl

The properties of the resulting polymeric stabilizer, such as its molecular weight, solubility, and stabilizing efficiency, would depend on the nature of the comonomer 'R' and the dicyclohexyltin unit itself. The bulky cyclohexyl groups might impart specific properties related to compatibility and thermal stability. However, specific research data on the performance of dicyclohexylstannane-based polymeric stabilizers for PVC is limited in the available literature.

Emerging Applications in Specialized Materials Chemistry

While the primary industrial application of many organotin compounds is in PVC stabilization, their unique chemical properties have led to their exploration in other areas of materials science. unileoben.ac.atetrust.org.uk Organotin compounds, in general, are used as catalysts in the formation of polyurethanes and for the vulcanization of silicones. wikipedia.org

Specific research into dicyclohexylstannane derivatives has pointed towards potential applications in biomedical materials. For instance, organotin polyethers synthesized from dicyclohexyltin dichloride and diethylstilbestrol have been studied for their antiviral activity. mdpi.com This suggests a potential for designing bioactive polymers where the dicyclohexyltin moiety plays a crucial role.

Furthermore, the synthesis of novel organotin complexes with intricate coordination geometries is an active area of research. For example, heptacoordinated organotin(IV) complexes have been synthesized and investigated for their potential in optoelectronic devices. mdpi.com While these studies have primarily utilized dibutyltin (B87310) oxide, the principles could be extended to dicyclohexyltin derivatives, potentially leading to new functional materials with tailored electronic or photophysical properties. The synthesis of such complex structures often begins with a diorganotin precursor, such as dicyclohexyltin dichloride. researchgate.net

The field of advanced chemical synthesis continues to explore the utility of organometallic compounds. wikipedia.org Dicyclohexyltin compounds can serve as precursors for other organotin reagents, such as tricyclohexyltin chloride, which has applications in its own right. justia.com The reactivity of the tin-carbon and tin-halogen bonds in dicyclohexyltin dihalides allows for their use as building blocks in the synthesis of more complex molecules and materials.

Interactive Data Table: Properties of Dicyclohexyltin Dichloride

| Property | Value |

| Chemical Formula | C₁₂H₂₂Cl₂Sn |

| Molecular Weight | 367.92 g/mol |

| Appearance | Crystalline solid |

| Precursor for | Tricyclohexyltin chloride, Organotin polyethers |

Future Directions in Dicyclohexylstannane Research

Exploration of Sustainable Synthetic Pathways

The future of dicyclohexylstannane synthesis lies in the development of environmentally benign and efficient methodologies. Traditional synthesis routes for organotin compounds often involve organo-magnesium or -aluminum reagents, which can be hazardous and generate significant waste. lupinepublishers.com Future research will likely pivot towards greener alternatives that align with the principles of sustainable chemistry.

Key areas of focus will include:

Catalyst-Free and Solvent-Free Reactions: Exploring direct reactions and microwave-assisted syntheses to reduce energy consumption and eliminate the need for hazardous solvents. inchem.org

Renewable Starting Materials: Investigating the use of bio-based precursors for the cyclohexyl moiety, moving away from petroleum-derived feedstocks.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. thieme-connect.de This could involve exploring novel reaction mechanisms that avoid the use of stoichiometric reagents.

The development of such sustainable pathways will not only reduce the environmental footprint of dicyclohexylstannane production but also enhance its economic viability for broader applications.

Development of Advanced Catalytic Systems

Dialkyltin compounds are known to be effective catalysts in a range of industrial processes, including the production of polyurethanes and as stabilizers for PVC. lupinepublishers.comwho.int The bulky cyclohexyl groups in dicyclohexylstannane can offer unique steric and electronic effects, potentially leading to catalysts with enhanced selectivity and activity.

Future research in this area should concentrate on:

Polymerization Catalysis: Investigating the use of dicyclohexylstannane derivatives as catalysts for various polymerization reactions. The steric hindrance provided by the cyclohexyl groups could influence the stereochemistry and properties of the resulting polymers.

Fine Chemical Synthesis: Exploring the application of dicyclohexylstannane-based catalysts in organic synthesis, such as in esterification and transesterification reactions. preprints.org The development of supported dicyclohexyltin catalysts on materials like silica (B1680970) could lead to reusable and more environmentally friendly catalytic systems. bdmaee.net

Mechanism Elucidation: Utilizing computational and spectroscopic techniques to gain a deeper understanding of the catalytic mechanisms involving dicyclohexylstannane. This knowledge will be crucial for the rational design of more efficient and selective catalysts.

The table below outlines potential catalytic applications for dicyclohexylstannane derivatives, based on known applications of other dialkyltin compounds.

| Catalytic Application | Potential Dicyclohexylstannane Derivative | Expected Advantage |

| Polyurethane Foam Production | Dicyclohexyltin dilaurate | Modified reaction kinetics, improved foam properties |

| PVC Stabilization | Dicyclohexyltin maleate (B1232345) | Enhanced thermal stability and weatherability |

| Transesterification Reactions | Dicyclohexyltin oxide | High catalytic activity, potential for heterogeneous catalysis |

Integration with Nanomaterials Science

The intersection of organotin chemistry and nanomaterials science is a rapidly emerging field with significant potential. Organotin compounds can serve as precursors for the synthesis of tin-based nanoparticles or be incorporated into nanostructures to impart specific functionalities.

Future research directions for dicyclohexylstannane in this domain include:

Nanoparticle Synthesis: Utilizing dicyclohexylstannane as a precursor for the controlled synthesis of tin oxide (SnO₂) and tin sulfide (B99878) (SnS₂) nanoparticles. researchgate.nettandfonline.com The decomposition of dicyclohexylstannane under specific conditions could offer a route to nanoparticles with tailored sizes, shapes, and surface properties for applications in electronics, photocatalysis, and sensors.

Functionalization of Nanomaterials: Grafting dicyclohexylstannane moieties onto the surface of nanomaterials, such as silica nanoparticles or carbon nanotubes. nih.govrsc.org This functionalization could enhance the dispersal of these nanomaterials in polymer matrices or introduce new catalytic or biological activities.

Hybrid Nanomaterials: Developing hybrid materials that combine dicyclohexylstannane with other nanomaterials to create multifunctional systems. For example, incorporating dicyclohexylstannane into polymer nanocomposites could lead to materials with improved mechanical, thermal, and flame-retardant properties.

The table below summarizes potential applications of dicyclohexylstannane in nanomaterials science.

| Nanomaterial Application | Role of Dicyclohexylstannane | Potential End-Use |

| Tin Oxide Nanoparticles | Precursor | Gas sensors, transparent conducting films |

| Functionalized Silica | Surface modifier | Antibacterial coatings, polymer fillers |

| Polymer Nanocomposites | Additive/Functional component | High-performance plastics, flame retardants |

Interdisciplinary Research Opportunities

The unique chemical nature of dicyclohexylstannane opens doors for a wide range of interdisciplinary research collaborations. Advancing the understanding and application of this compound will require expertise from various scientific fields.

Promising areas for interdisciplinary research include:

Medicinal Chemistry: While acknowledging the general toxicity concerns of organotin compounds, targeted research could explore the potential of specifically designed dicyclohexylstannane derivatives in medicinal applications. uobabylon.edu.iq Collaboration with biologists and pharmacologists would be essential to investigate structure-activity relationships and design compounds with selective therapeutic effects.

Materials Science and Engineering: Partnering with materials scientists will be crucial for developing and characterizing new polymers and nanocomposites incorporating dicyclohexylstannane. primescholars.com This could lead to the creation of advanced materials with tailored properties for specific industrial applications.

Environmental Science: Collaboration with environmental chemists and toxicologists will be vital to assess the environmental fate and potential impact of dicyclohexylstannane and its degradation products. tandfonline.com This research is necessary to ensure the responsible development and use of this compound.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of dicyclohexylstannane and pave the way for its use in a variety of innovative technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dicyclohexylstannane, and how can experimental parameters (e.g., solvent, catalyst, temperature) be optimized to improve yield and purity?

- Methodological Answer: Dicyclohexylstannane is typically synthesized via transmetallation or catalytic coupling. For example, describes the use of stannane intermediates in Pd-catalyzed reactions, where solvent choice (e.g., toluene) and catalyst loading (e.g., (PPh₃)₂PdCl₂) significantly influence reaction efficiency. Optimizing stoichiometry of SnCl₄ and reducing agents (e.g., Li[AlH₄]) is critical, as described in , to avoid side reactions like premature decomposition .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing dicyclohexylstannane’s structural and thermal properties?

- Methodological Answer: FTIR spectroscopy (e.g., 600–850 cm⁻¹ range for Sn–H bending modes, as in ) and NMR (¹¹⁹Sn NMR for tin environments) are primary tools. Thermal gravimetric analysis (TGA) can monitor decomposition kinetics, as dicyclohexylstannane decomposes to metallic tin and hydrogen above 25°C ( ). Mass spectrometry further confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain dicyclohexylstannane’s role in cross-coupling reactions (e.g., Stille coupling), and how do ligand steric effects modulate reactivity?

- Methodological Answer: In Stille coupling (), dicyclohexylstannane acts as a transmetallation agent, transferring cyclohexyl groups to Pd catalysts. The bulky cyclohexyl ligands slow undesired homocoupling by stabilizing the trigonal bipyramidal transition state. Kinetic studies using variable-temperature NMR and DFT calculations can elucidate steric vs. electronic contributions to reaction rates .

Q. How do conflicting reports on dicyclohexylstannane’s stability under ambient conditions inform best practices for storage and handling in synthetic workflows?

- Methodological Answer: While notes decomposition at room temperature, demonstrates stable use in liquid ammonia. Contradictions arise from trace impurities (e.g., O₂, moisture) or solvent effects. Researchers should store dicyclohexylstannane under inert atmospheres (Ar/N₂) at –20°C and pre-dry solvents to mitigate decomposition .

Q. What statistical approaches are recommended for resolving discrepancies in catalytic efficiency data when using dicyclohexylstannane in esterification vs. cross-coupling reactions?

- Methodological Answer: Multivariate analysis (e.g., ANOVA) can isolate variables like catalyst type ( vs. 10) or solvent polarity. For example, dicyclohexyl carbodiimide (DCC) in Steglich esterification ( ) requires monitoring activation energy via Arrhenius plots to compare with Pd-catalyzed systems .

Data Analysis and Experimental Design

Q. How can researchers design experiments to validate the reproducibility of dicyclohexylstannane-mediated reactions across different laboratories?

- Methodological Answer: Standardized protocols should include:

- Precise control of reaction atmosphere (e.g., Schlenk techniques).

- Calibration of instrumentation (e.g., FTIR, NMR) using reference compounds ( ).

- Interlaboratory round-robin tests with shared batches of stannane to assess batch-to-batch variability .

Q. What strategies mitigate ethical and safety risks when handling dicyclohexylstannane, given its toxicity and air sensitivity?

- Methodological Answer: Implement fume hoods for all syntheses, use personal protective equipment (PPE), and conduct toxicity screenings (e.g., LD50 assays) as per . Emergency protocols for spill containment (e.g., neutralization with KMnO₄) should be documented .

Comparative and Theoretical Studies

Q. How does dicyclohexylstannane’s reactivity compare to other trialkylstannanes (e.g., tributylstannane) in radical-mediated reactions?

- Methodological Answer: Cyclohexyl groups’ bulkiness reduces radical recombination rates compared to linear alkylstannanes (e.g., tributyl). ESR spectroscopy can track radical intermediates, while Hammett plots correlate substituent effects with reaction rates ( ) .

Q. What computational methods (e.g., DFT, MD simulations) best predict dicyclohexylstannane’s behavior in catalytic cycles?

- Methodological Answer: Density functional theory (DFT) models the Sn–C bond dissociation energy and transition states in cross-coupling. Molecular dynamics (MD) simulations assess solvent interactions (e.g., dichloromethane vs. THF) to optimize solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.